
Histapyrrodine-d5 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histapyrrodine-d5 (hydrochloride) is a deuterated form of Histapyrrodine, a compound known for its antihistamine and anticholinergic properties. The deuterated version, Histapyrrodine-d5, is often used in research to study the pharmacokinetics and metabolism of the parent compound due to its stable isotope labeling. The molecular formula of Histapyrrodine-d5 (hydrochloride) is C19H19D5N2•HCl, and it has a molecular weight of 321.90 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Histapyrrodine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the parent compound, Histapyrrodine. The general synthetic route includes the following steps:
Deuteration of Benzylamine: Benzylamine is reacted with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium atoms.
Formation of Pyrrolidine Derivative: The deuterated benzylamine is then reacted with 1-pyrrolidineethanamine under controlled conditions to form the desired pyrrolidine derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrrolidine derivative to form Histapyrrodine-d5 (hydrochloride).
Industrial Production Methods
Industrial production of Histapyrrodine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of benzylamine are deuterated using industrial-scale deuterium gas reactors.
Continuous Flow Synthesis: The deuterated benzylamine is continuously fed into reactors containing 1-pyrrolidineethanamine to ensure consistent production.
Purification and Crystallization: The product is purified through crystallization and other separation techniques to achieve high purity levels suitable for research applications.
Análisis De Reacciones Químicas
Types of Reactions
Histapyrrodine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Histapyrrodine-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Histapyrrodine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Histapyrrodine.
Proteomics Research: Used as a biochemical tool in proteomics to study protein interactions and functions.
Drug Development: Assists in the development of new antihistamine and anticholinergic drugs by providing insights into the mechanism of action and metabolism
Mecanismo De Acción
Histapyrrodine-d5 (hydrochloride) exerts its effects by blocking histamine H1 receptors and muscarinic acetylcholine receptors. This dual action results in the inhibition of histamine-induced allergic responses and reduction of cholinergic activity. The molecular targets include:
Histamine H1 Receptors: Inhibition of these receptors prevents histamine from binding, thereby reducing allergic symptoms.
Muscarinic Acetylcholine Receptors: Blocking these receptors reduces cholinergic activity, leading to anticholinergic effects such as dry mouth and sedation.
Comparación Con Compuestos Similares
Histapyrrodine-d5 (hydrochloride) can be compared with other similar compounds such as:
Histapyrrodine: The non-deuterated form, which has similar pharmacological properties but different pharmacokinetic profiles.
Diphenhydramine: Another antihistamine with anticholinergic properties, but with a different chemical structure.
Chlorpheniramine: An antihistamine with a similar mechanism of action but different potency and duration of action.
Histapyrrodine-d5 (hydrochloride) is unique due to its stable isotope labeling, which makes it particularly useful in research applications involving detailed metabolic and pharmacokinetic studies .
Propiedades
Fórmula molecular |
C19H25ClN2 |
|---|---|
Peso molecular |
321.9 g/mol |
Nombre IUPAC |
N-benzyl-2,3,4,5,6-pentadeuterio-N-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride |
InChI |
InChI=1S/C19H24N2.ClH/c1-3-9-18(10-4-1)17-21(19-11-5-2-6-12-19)16-15-20-13-7-8-14-20;/h1-6,9-12H,7-8,13-17H2;1H/i2D,5D,6D,11D,12D; |
Clave InChI |
HLKYILQQGSUEJS-MQVDXLBYSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CCN2CCCC2)CC3=CC=CC=C3)[2H])[2H].Cl |
SMILES canónico |
C1CCN(C1)CCN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


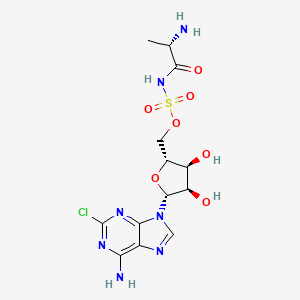
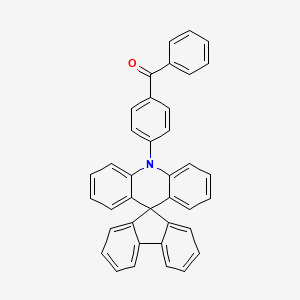
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
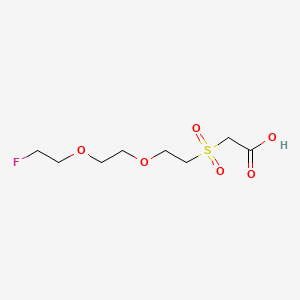

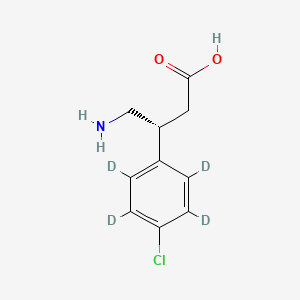



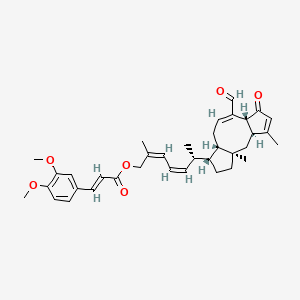
![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)

